Methyl 1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
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Overview
Description
Methyl 1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a heterocyclic compound belonging to the naphthyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-naphthyridines, including methyl 1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, can be achieved through various methods. One common approach involves multicomponent reactions (MCRs) that efficiently generate complex molecular architectures. For instance, the reaction of substituted aromatic aldehydes, 2-aminopyridine, and methyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) yields trisubstituted 2-amino-1,8-naphthyridines .
Industrial Production Methods: Industrial production methods for this compound often involve metal-catalyzed synthesis and ring expansion reactions. For example, a water-soluble iridium catalyst can efficiently catalyze the synthesis of 1,8-naphthyridines in water under an air atmosphere, involving the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include hydrazine, phenylhydrazine, and hydroxylamine. For instance, the compound reacts with hydrazine to form 1,2-dihydro-5H-benzothiopyrano[4,3-c]pyrazol-3-one .
Major Products: The major products formed from these reactions include derivatives such as 1,2-dihydro-5H-benzothiopyrano[4,3-c]pyrazol-3-one and its 2-phenyl derivative .
Scientific Research Applications
Methyl 1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for developing antibacterial agents, such as gemifloxacin, which is used to treat bacterial infections . Additionally, this compound finds applications as ligands in coordination chemistry, components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, and self-assembly host-guest systems .
Mechanism of Action
The mechanism of action of methyl 1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with molecular targets such as bacterial topoisomerase type II enzymes. By inhibiting these enzymes, the compound prevents bacterial replication, making it an effective antibacterial agent .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid and its derivatives . These compounds share the naphthyridine core structure but differ in their substituents, leading to variations in their biological activities and applications.
Uniqueness: Methyl 1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to form stable complexes with metal ions and its diverse applications in medicinal and materials chemistry further highlight its uniqueness .
Properties
Molecular Formula |
C11H10N2O3 |
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Molecular Weight |
218.21 g/mol |
IUPAC Name |
methyl 1-methyl-4-oxo-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-13-6-8(11(15)16-2)9(14)7-4-3-5-12-10(7)13/h3-6H,1-2H3 |
InChI Key |
ZGWYTDVKQHDNNU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)C2=C1N=CC=C2)C(=O)OC |
Origin of Product |
United States |
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